![molecular formula C14H8FN3 B1403099 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 938461-38-2](/img/structure/B1403099.png)

4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Übersicht

Beschreibung

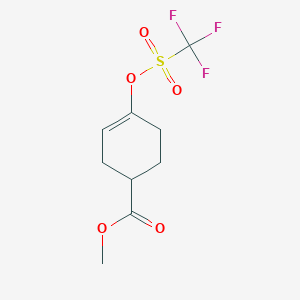

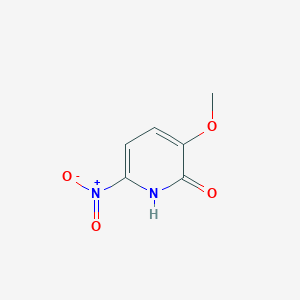

4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a chemical compound that has drawn increasing attention in scientific research and industry. It has a molecular formula of C14H8FN3 and a molecular weight of 237.23 g/mol .

Molecular Structure Analysis

The molecular structure of 4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile consists of a benzonitrile group attached to a fluoroimidazopyridine group . The presence of the fluorine atom and the imidazopyridine group may contribute to the compound’s reactivity and potential applications.Wissenschaftliche Forschungsanwendungen

Summary of the Application

This compound has been used in the development of a positron emission tomography (PET) tracer for in vivo visualization of leucine-rich repeat kinase 2 (LRRK2) in the brain . Mutations that increase LRRK2 activity in the brain are associated with Parkinson’s disease .

Methods of Application or Experimental Procedures

The compound was synthesized and labeled with fluorine-18 (18F) to develop the PET tracer . The compound showed high in vitro binding affinity for LRRK2 (IC50 = 8.0 nM) .

Results or Outcomes

While the compound presented limited potential as an in vivo PET tracer for LRRK2, it was suggested that it can be used as a lead compound for developing new radiotracers with improved in vivo brain properties .

2. Application in Cancer Research

Summary of the Application

A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized, and evaluated as anticancer agents via PI3Kα inhibition .

Methods of Application or Experimental Procedures

The compounds were characterized by 1H NMR, 13C NMR, and HRMS spectra analyses . In the in vitro anticancer assay, most of the synthetic compounds showed submicromolar inhibitory activity against various tumor cell lines .

Results or Outcomes

Compound 13k was found to be the most potent, with IC50 values ranging from 0.09 μΜ to 0.43 μΜ against all the tested cell lines . Moreover, 13k induced cell cycle arrest at G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα with an IC50 value of 1.94 nM . These results suggested that compound 13k might serve as a lead compound for the development of PI3Kα inhibitor .

3. Application in Microwave Assisted Organic Reactions

Summary of the Application

This compound has been used in the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation . These compounds have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .

Results or Outcomes

The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

4. Application in Radiotracer Development

Summary of the Application

A novel compound was synthesized and labeled with fluorine-18 (18F), to develop a PET tracer for in vivo visualization of leucine-rich repeat kinase 2 (LRRK2) in the brain .

Methods of Application or Experimental Procedures

The compound was prepared in 5% radiochemical yield, by inserting 18F into a pyridine ring, followed by removal of the protecting group .

Results or Outcomes

While the compound presented limited potential as an in vivo PET tracer for LRRK2, it was suggested that it can be used as a lead compound for developing new radiotracers with improved in vivo brain properties .

5. Application in Material Science

Summary of the Application

Imidazopyridine, which includes “4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile”, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Methods of Application or Experimental Procedures

Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry .

Results or Outcomes

The synthesis of imidazopyridine employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

6. Application in Microwave Assisted Organic Reactions

Summary of the Application

This compound has been used in the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation . These compounds have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .

Results or Outcomes

The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Eigenschaften

IUPAC Name |

4-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXIIAANTPHDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile | |

Retrosynthesis Analysis

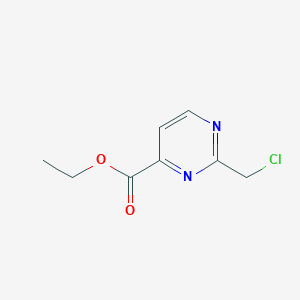

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1403023.png)

![7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B1403032.png)